molecular formula C11H15BrN2 B1323154 2-Bromo-5-(piperidin-1-ylmethyl)pyridine CAS No. 364794-72-9

2-Bromo-5-(piperidin-1-ylmethyl)pyridine

Cat. No. B1323154
CAS RN: 364794-72-9
M. Wt: 255.15 g/mol
InChI Key: CRPONLOYKSZIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves halogenation reactions, as seen in the preparation of 3,3-Dialkyl-5-(bromomethyl)-1-pyrrolinium bromides . These compounds are synthesized via bromocyclization of N-(2,2-dialkyl-4-pentenylidene)amines using bromine in dichloromethane. A similar approach could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to incorporate the piperidinylmethyl group.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been studied using spectroscopic methods and density functional theory (DFT) calculations . For instance, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was elucidated using FT-IR and NMR spectroscopies, and its optimized geometric structure was determined using DFT . Similarly, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives can vary significantly. For example, the transformation of 2-(bromomethyl)pyrrolidines into piperidin-3-ones involves an unprecedented ring expansion-oxidation protocol . The reactivity of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was compared with its regioisomer, revealing differences in chemical reactivity that were not explained by structural differences alone but were correlated with HOMO and LUMO distributions . These findings suggest that the reactivity of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine would need to be empirically determined, potentially through similar comparative studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from spectroscopic and computational studies. The NLO properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and its antimicrobial activities were tested . Theoretical calculations, including DFT and TD-DFT, were also carried out for novel 6-bromo-imidazo[4,5-b]pyridine derivatives . These methods could be applied to predict and analyze the physical and chemical properties of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine, including its potential biological activity.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Related Compounds : Compounds similar to 2-Bromo-5-(piperidin-1-ylmethyl)pyridine, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, are synthesized as intermediates in the production of lafutidine, a pharmaceutical drug. This process involves successive chlorination and condensation steps (Shen Li, 2012).

  • Crystal Structure and Biological Activity : Research on structurally similar compounds, like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, demonstrates their potential in fungicidal and antiviral activities. These compounds' crystal structures are analyzed to understand their biological efficacy (Li et al., 2015).

Spectroscopic Analysis and Theoretical Studies

  • Spectroscopic Characterization : Compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar, undergo extensive spectroscopic characterization using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies provide insights into the molecular structure and properties (H. Vural & M. Kara, 2017).

  • Quantum Mechanical Study : Theoretical studies, such as quantum chemical methods, are employed to analyze compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid. This includes analysis of molecular electrostatic potential, intermolecular interactions, and other properties (P. Devi et al., 2020).

Applications in Polymerization and Material Science

  • Ethylene Polymerization : Chromium(III) complexes with terdentate ligands like 2,6-bis(azolylmethyl)pyridine demonstrate significant activity in the polymerization of ethylene. Such studies contribute to the development of new catalysts in polymer production (J. Hurtado et al., 2009).

  • detecting metal ions in various environments, offering potential applications in fields like environmental monitoring and biochemistry (Nuno M. M. Moura et al., 2014).

Corrosion Inhibition

  • Inhibition of Iron Corrosion : Piperidine derivatives are investigated for their efficiency in inhibiting iron corrosion. Quantum chemical and molecular dynamic simulation studies provide insights into their adsorption and inhibition properties, crucial for industrial applications in material protection and longevity (S. Kaya et al., 2016).

Safety and Hazards

The safety information for “2-Bromo-5-(piperidin-1-ylmethyl)pyridine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Future Directions

While specific future directions for “2-Bromo-5-(piperidin-1-ylmethyl)pyridine” were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

2-bromo-5-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPONLOYKSZIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(piperidin-1-ylmethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(piperidin-1-ylmethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(piperidin-1-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.